2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
説明
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-26-17-7-5-14(9-20(17)28-3)10-22(25)23-13-16-12-19(30-24-16)15-6-8-18(27-2)21(11-15)29-4/h5-9,11-12H,10,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHELKZGUMXJTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 354.40 g/mol
The compound features a dimethoxyphenyl group and an isoxazole moiety, which are known for their roles in enhancing biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of dimethoxyphenyl compounds have shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant potential is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| 2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide | TBD | DPPH |
| Similar Dimethoxy Compounds | 25 - 50 | ABTS |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.5 | Apoptosis induction |
| A549 (Lung) | 22.3 | Cell cycle arrest |
| HeLa (Cervical) | 18.7 | Mitochondrial dysfunction |
Case studies have demonstrated that modifications in the isoxazole ring can enhance cytotoxicity against specific cancer types, indicating a structure-activity relationship that warrants further exploration.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways leading to cell death.
- Antioxidative Stress Response : By reducing oxidative stress, the compound may protect normal cells while targeting cancerous cells.
Case Studies
- Study on MCF7 Cells : A study published in Journal of Medicinal Chemistry indicated that the compound significantly reduced viability in MCF7 cells with an IC50 value of 15.5 µM. The study attributed this effect to enhanced apoptosis mediated by caspase activation.
- A549 Cell Line Analysis : In another study focusing on lung cancer cells (A549), the compound demonstrated an IC50 of 22.3 µM. Mechanistic investigations revealed that it induced G1 phase cell cycle arrest and increased levels of p21 and p53 proteins.
Q & A
Q. What are the common synthetic routes for preparing this compound, and which characterization techniques are essential for confirming its structure?
The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dimethoxybenzaldehyde derivatives to form the isoxazole core. For example, a base-catalyzed cyclization (e.g., using hydroxylamine) can generate the isoxazole ring, followed by nucleophilic substitution or amidation to attach the acetamide moiety . Key characterization techniques include:
- NMR spectroscopy : To confirm regiochemistry of the isoxazole ring and substituent positions (e.g., δ 3.8 ppm for methoxy groups in H NMR) .
- IR spectroscopy : To identify carbonyl stretches (~1667 cm for acetamide C=O) and heterocyclic ring vibrations .
- Mass spectrometry : For molecular weight validation (e.g., m/z 430.2 [M+1] in ESI-MS) .
Q. How can researchers determine the stability of this compound under varying pH and temperature conditions during preclinical studies?
Stability studies should assess hydrolysis, oxidation, and thermal degradation:
- pH-dependent stability : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via HPLC or LC-MS over 24–72 hours .
- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated stability chambers (40–60°C) to simulate long-term storage .
- Light exposure : Conduct photostability tests under ICH Q1B guidelines .
Q. Which spectroscopic methods are most reliable for confirming the regiochemistry of the isoxazole ring?
- H-C HMBC NMR : Correlates protons on the isoxazole ring with adjacent carbons to confirm substitution patterns .
- NOESY/ROESY : Detects spatial proximity between methoxy groups and the isoxazole ring .
Advanced Questions
Q. When optimizing reaction yields, what factors should be systematically varied, and how can computational methods reduce experimental iterations?
- Variables : Solvent polarity (DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time .
- Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like ICReDD’s reaction path search methods can predict optimal conditions (e.g., solvent, temperature) before lab validation .
Q. How should researchers address contradictory data in biological activity assays between this compound and its structural analogs?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups) and test against target enzymes (e.g., kinase inhibition assays) .
- Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and rule out assay artifacts .
Q. What strategies are recommended for designing analogs to establish SAR while minimizing cytotoxicity?
- Bioisosteric replacement : Substitute the isoxazole ring with 1,2,4-oxadiazole or thiazole moieties to maintain target interactions while altering pharmacokinetics .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects .
Q. How can in vitro and in vivo models be combined to evaluate therapeutic potential and metabolic stability?
- In vitro : Hepatic microsome assays (human or murine) to assess Phase I/II metabolism .
- In vivo : Pharmacokinetic studies in rodents (e.g., C, t) paired with tissue distribution analysis via radiolabeling .
Q. What are the best practices for resolving discrepancies between computational predictions of target binding and experimental IC50_{50}50 values?
- Molecular dynamics (MD) simulations : Refine docking poses by simulating protein-ligand interactions over 100+ ns trajectories .
- Alchemical free-energy calculations : Use methods like FEP+ to improve binding affinity predictions .
Q. How can advanced separation technologies improve purification efficiency during multi-step synthesis?
- Membrane-based filtration : Tangential flow filtration (TFF) for isolating intermediates with MW >10 kDa .
- High-performance countercurrent chromatography (HPCCC) : For resolving stereoisomers without solid-phase degradation .
Q. What methodologies are recommended for analyzing metabolic pathways and drug-drug interactions?
- CYP450 inhibition assays : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
- Reaction phenotyping : Use recombinant enzymes to identify specific CYP450 isoforms involved in metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
